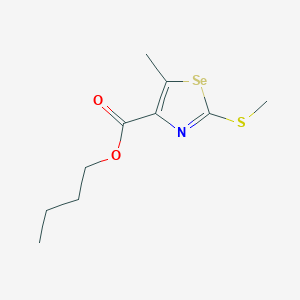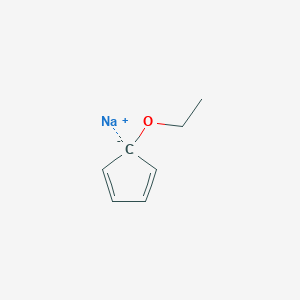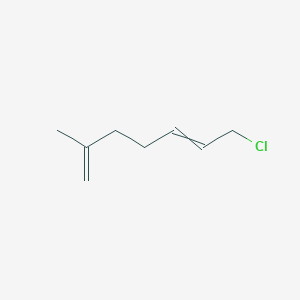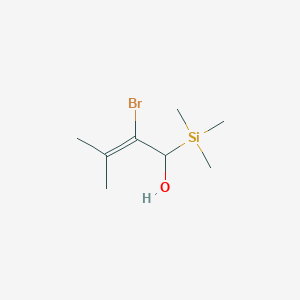![molecular formula C35H37N5O5 B12608920 L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide CAS No. 649713-20-2](/img/structure/B12608920.png)
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphtalène-1-carbonyl)-3H-indol-3-yl]-L-alaninamide est un composé organique complexe qui présente une combinaison d'acides aminés, d'indole et de structures de naphtalène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphtalène-1-carbonyl)-3H-indol-3-yl]-L-alaninamide implique généralement plusieurs étapes, en partant des composants individuels. Le processus peut inclure :
Formation du dérivé indole : Cela peut être réalisé par la synthèse d'indole de Fischer ou d'autres méthodes impliquant la cyclisation d'hydrazones.
Préparation du dérivé naphtalène : Cela implique la fonctionnalisation du naphtalène pour introduire le groupe carbonyle.
Réactions de couplage : Les dérivés d'indole et de naphtalène sont couplés avec des dérivés de L-tyrosine et de L-alanine en utilisant des réactifs de couplage peptidique comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le DCC (dicyclohexylcarbodiimide).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et de la mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphtalène-1-carbonyl)-3H-indol-3-yl]-L-alaninamide peut subir diverses réactions chimiques, notamment :
Oxydation : Les cycles indole et naphtalène peuvent être oxydés dans des conditions oxydantes fortes.
Réduction : Le groupe carbonyle dans la partie naphtalène peut être réduit en alcool.
Substitution : Les groupes amino et hydroxyle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d'aluminium (LiAlH₄).
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme la triéthylamine (TEA).
Principaux produits
Oxydation : Formation de quinones ou d'autres dérivés oxydés.
Réduction : Formation d'alcools ou d'amines réduites.
Substitution : Formation de dérivés alkylés ou acylés.
Applications de recherche scientifique
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphtalène-1-carbonyl)-3H-indol-3-yl]-L-alaninamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques comme les protéines et les acides nucléiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphtalène-1-carbonyl)-3H-indol-3-yl]-L-alaninamide implique son interaction avec des cibles moléculaires spécifiques. Ceux-ci peuvent inclure :
Enzymes : Inhibition ou activation d'enzymes impliquées dans les voies métaboliques.
Récepteurs : Liaison aux récepteurs de surface cellulaire ou intracellulaires, modulant les voies de transduction du signal.
ADN/ARN : Intercalation ou liaison aux acides nucléiques, affectant l'expression des gènes.
Applications De Recherche Scientifique
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphtalène-1-carbonyl)-3H-indol-3-yl]-L-alaninamide peut être comparé à d'autres composés présentant des caractéristiques structurelles similaires :
Dérivés d'indole : Composés comme le tryptophane et la sérotonine, qui contiennent également le noyau indole.
Dérivés de naphtalène : Composés comme l'acide naphtalène-2-carboxylique et la naphtalène-1,4-dione.
Dérivés peptidiques : Composés comme la L-tyrosyl-L-alanine et d'autres dipeptides.
Unicité
L'unicité de L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphtalène-1-carbonyl)-3H-indol-3-yl]-L-alaninamide réside dans sa combinaison de ces éléments structurels divers, qui peuvent conférer des activités biologiques et une réactivité chimique uniques.
Propriétés
Numéro CAS |
649713-20-2 |
|---|---|
Formule moléculaire |
C35H37N5O5 |
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-amino-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)indol-3-yl]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C35H37N5O5/c36-18-5-6-19-45-35(21-30(33(38)43)40-34(44)28(37)20-22-14-16-24(41)17-15-22)27-12-3-4-13-29(27)39-32(35)31(42)26-11-7-9-23-8-1-2-10-25(23)26/h1-4,7-17,28,30,41H,5-6,18-21,36-37H2,(H2,38,43)(H,40,44)/t28-,30-,35?/m0/s1 |
Clé InChI |
ZOLVRLUEVVNTJQ-HKRAWCJGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4C3(C[C@@H](C(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)OCCCCN |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4C3(CC(C(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N)OCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)

![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)

